3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(2,3-DIMETHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE

Carboxylesterase 1 Enzyme inhibition Human liver microsomes

This azetidine-1-carboxamide (CAS 1421512-33-5) is a structurally authenticated, bioactive tool compound for human carboxylesterase research. Documented hCE2 IC50 = 5,700 nM with 4.6-fold selectivity over hCE1 (hCE1 IC50 = 26,300 nM), benchmarked against a 17-member panel under identical human liver microsome assay conditions. The 2,3-dimethoxyphenyl urea motif drives a distinct potency cluster: ~188-fold weaker hCE1 inhibition than the most potent analog (140 nM). Procure this exact chemotype to ensure reproducible target engagement; positional isomers and halogenated-phenyl analogs yield uncharacterized selectivity profiles that compromise data continuity.

Molecular Formula C19H19N3O4S
Molecular Weight 385.44
CAS No. 1421512-33-5
Cat. No. B2591916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(2,3-DIMETHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE
CAS1421512-33-5
Molecular FormulaC19H19N3O4S
Molecular Weight385.44
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)NC(=O)N2CC(C2)OC3=NC4=CC=CC=C4S3
InChIInChI=1S/C19H19N3O4S/c1-24-15-8-5-7-14(17(15)25-2)20-18(23)22-10-12(11-22)26-19-21-13-6-3-4-9-16(13)27-19/h3-9,12H,10-11H2,1-2H3,(H,20,23)
InChIKeyACBXJYOOBIVMRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide (1421512-33-5): Compound Identity and Pharmacological Relevance


3-(1,3-Benzothiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide (CAS 1421512-33-5) is a synthetic azetidine-1-carboxamide derivative that incorporates a benzothiazol-2-yloxy ether linkage and a 2,3-dimethoxyphenyl urea moiety. The compound has been deposited in the ChEMBL database (CHEMBL1271536) and is classified as a bioactive small molecule [1]. Its primary documented biological activity is inhibition of human carboxylesterases (hCE1 and hCE2), with experimentally determined IC50 values in human liver microsome assays [1][2]. The compound represents a structurally distinct entry within the broader class of benzothiazole-containing azetidine carboxamides, a scaffold that has been explored in multiple therapeutic programs including S1P receptor modulation, adenosine receptor antagonism, and enzyme inhibition [3].

Procurement Risk Alert: Why Generic Azetidine Carboxamide Substitution Fails for 1421512-33-5


Within the benzothiazole-azetidine carboxamide chemotype, seemingly minor structural modifications produce large-magnitude shifts in enzyme inhibition potency and selectivity that preclude safe generic substitution. The CE1/CE2 dataset curated by the Dalian Institute of Chemical Physics and deposited in BindingDB demonstrates that IC50 values for closely related analogs tested under identical conditions span more than three orders of magnitude—from 140 nM to >100,000 nM [1]. The target compound's unique 2,3-dimethoxyphenyl urea group is a critical determinant of its pharmacological fingerprint; replacement with even a positional isomer (e.g., 2,4-dimethoxyphenyl) or a simple halogenated phenyl group yields a different compound with an uncharacterized selectivity profile. Because no publications report head-to-head comparative data for this specific compound versus its nearest structural neighbors, any generic substitution carries an unquantifiable risk of altered target engagement, off-target activity, or metabolic fate. The following Evidence Guide therefore documents the best available quantitative reference points for informed procurement decisions, with explicit tagging of evidence strength.

Quantitative Differentiation Evidence for 3-(1,3-Benzothiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide (1421512-33-5)


In Vitro hCE1 Inhibition: Weak Potency Relative to Reference Inhibitors in Identical Human Liver Microsome Assay

In a standardized human liver microsome assay employing 2-(2-benzoyl-3-methoxyphenyl)benzothiazole as the substrate (10-min pre-incubation, 30-min reaction, LC-UV detection), 3-(1,3-benzothiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide (CHEMBL1271536) exhibited an IC50 of 26,300 nM for carboxylesterase 1 (hCE1) [1]. This places the compound at the low-potency end of the 17-compound screening panel deposited under this assay, where the most potent reference inhibitor (CHEMBL1231178) showed an IC50 of 140 nM, representing a ~188-fold difference [2]. Another comparator from the same panel, CHEMBL3775320, displayed an IC50 of 12,300 nM, approximately 2.1-fold more potent [3]. The weak hCE1 activity profile of the target compound may be advantageous in applications where hCE1-mediated hydrolysis of prodrugs or endogenous esters must be preserved.

Carboxylesterase 1 Enzyme inhibition Human liver microsomes

In Vitro hCE2 Inhibition: Moderate Potency and Quantified Selectivity Advantage Over hCE1

In a parallel human liver microsome assay using fluorescein diacetate as the substrate (10-min pre-incubation), the target compound inhibited hCE2 with an IC50 of 5,700 nM [1]. Compared to its own hCE1 IC50 of 26,300 nM [2], the compound exhibits a CE2/CE1 selectivity ratio of approximately 4.6-fold, favoring CE2 inhibition. This selectivity profile contrasts with the screening panel's most potent hCE1 inhibitor (CHEMBL1231178, hCE1 IC50 = 140 nM), for which CE2 data in this exact assay are not reported, preventing a direct selectivity comparison. Nevertheless, within the compound's own dual-target profile, the measurable preference for CE2 over CE1 represents a defined selectivity fingerprint that can be exploited in experimental designs requiring differential modulation of the two major hepatic carboxylesterase isoforms.

Carboxylesterase 2 Isoform selectivity Human liver microsomes

Chemotype Potency Range: Target Compound Occupies a Distinct Position in the Structure-Activity Landscape

Within the 17-compound CE1 screening panel (BindingDB Assay ID 1, Entry 50047214), the target compound (IC50 = 26,300 nM) falls into a distinct low-potency cluster alongside CHEMBL3774603 (IC50 = 20,400 nM) and CHEMBL1271200 (IC50 = 11,000 nM) [1][2]. These three compounds share the benzothiazol-2-yloxy-azetidine core but differ in their N-phenyl substitution patterns: the target carries 2,3-dimethoxy substitution, CHEMBL3774603 carries a distinct substitution pattern, and CHEMBL1271200 carries another variant. The approximately 2.4-fold potency range within this structural cluster (11,000–26,300 nM) contrasts with the >100-fold gap separating this cluster from the high-potency region (140–3,470 nM). This positioning suggests that the 2,3-dimethoxyphenyl modification specifically attenuates hCE1 binding relative to other substituents tolerated at the same position, providing a defined SAR data point for medicinal chemistry optimization programs [3].

Structure-activity relationship Benzothiazole carboxamides SAR clustering

Structural Differentiation: The 2,3-Dimethoxyphenyl Urea Group as a Defined Pharmacophoric Element

The 2,3-dimethoxyphenyl substitution pattern at the urea terminus of 3-(1,3-benzothiazol-2-yloxy)azetidine-1-carboxamide distinguishes this compound from the majority of benzothiazole carboxamide analogs disclosed in the patent literature, which predominantly feature mono-substituted phenyl, halogenated phenyl, or unsubstituted benzyl groups at the corresponding position [1]. The presence of two ortho-related methoxy groups (2- and 3-positions) introduces steric and electronic features—increased electron density on the aromatic ring, potential for intramolecular hydrogen bonding, and restricted conformational flexibility—that are absent in mono-methoxy or para-dimethoxy analogs [2]. While direct comparative ADME or target-engagement data for this specific substitution pattern versus alternatives are not publicly available, the structural uniqueness of the 2,3-dimethoxyphenyl group within this chemotype constitutes a verifiable differentiating feature that may translate into distinct physicochemical properties (e.g., logP, solubility) and biological recognition patterns.

Pharmacophore Dimethoxyphenyl SAR Benzothiazole carboxamide

Optimal Use Cases for 3-(1,3-Benzothiazol-2-yloxy)-N-(2,3-dimethoxyphenyl)azetidine-1-carboxamide (1421512-33-5) Based on Available Evidence


Carboxylesterase 2 (hCE2) Selective Inhibition Studies

With a documented hCE2 IC50 of 5,700 nM and a 4.6-fold selectivity over hCE1 [1], this compound is suitable as a tool compound for pharmacological studies requiring preferential hCE2 inhibition with measurable but reduced hCE1 cross-reactivity. Researchers investigating the differential roles of hCE1 and hCE2 in prodrug activation, lipid metabolism, or xenobiotic hydrolysis can employ this compound at concentrations between 1–10 µM to achieve substantial hCE2 engagement while sparing hCE1 activity. This application is supported by cross-study comparable evidence from standardized human liver microsome assays [1][2].

Medicinal Chemistry SAR Anchor Point for Benzothiazole-Azetidine Carboxamide Optimization

The compound's defined position within the low-hCE1-potency cluster (IC50 = 26,300 nM) of the 17-compound screening panel [3] makes it a valuable SAR reference point for medicinal chemistry programs optimizing benzothiazole-azetidine carboxamides. The 2,3-dimethoxyphenyl substitution represents a specific structural modification that attenuates hCE1 activity relative to the high-potency cluster (IC50 140–3,470 nM). This quantitative potency differential, established under identical assay conditions, enables rational scaffold-hopping and property-tuning efforts in lead optimization campaigns [3].

Negative Control or Low-Activity Comparator for hCE1 Inhibitor Screening

Given its weak hCE1 inhibitory activity (IC50 = 26,300 nM, ~188-fold weaker than the most potent panel member) [2], this compound can serve as a low-activity reference compound in hCE1 inhibitor screening cascades. When benchmarked against potent hCE1 inhibitors such as CHEMBL1231178 (IC50 = 140 nM) in the identical assay format, the large potency window provides a robust dynamic range for assay validation and quality control purposes [2][3].

Chemical Biology Probe for Investigating 2,3-Dimethoxyphenyl Pharmacophore Contributions

The structurally distinctive 2,3-dimethoxyphenyl urea group [4] makes this compound a suitable probe for chemical biology studies aimed at deconvoluting the contribution of ortho-dimethoxy substitution to molecular recognition, metabolic stability, and off-target profiles within the benzothiazole carboxamide chemotype. When used alongside analogs bearing alternative N-phenyl substitutions (e.g., 3-chlorophenyl, 2-fluorophenyl), the compound enables systematic pharmacophore mapping, even though direct pairwise comparative data remain to be generated [4].

Quote Request

Request a Quote for 3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(2,3-DIMETHOXYPHENYL)AZETIDINE-1-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.